molecular formula C12H20O4 B3034211 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one CAS No. 144791-02-6

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Cat. No.: B3034211
CAS No.: 144791-02-6
M. Wt: 228.28 g/mol
InChI Key: BLYKNWIJVHOPRO-UHFFFAOYSA-N
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Description

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a cyclobutenone derivative characterized by a strained four-membered ring containing a ketone group at position 1, hydroxyl (-OH) at position 4, and bulky tert-butoxy (-O-C(CH₃)₃) groups at positions 2 and 3. The tert-butoxy substituents introduce significant steric hindrance, influencing its reactivity and stability. Cyclobutenones are synthetically valuable due to their ring strain, which drives unique reactivity in cycloadditions, polymerizations, and photochemical applications. However, the compound’s instability under thermal or acidic conditions limits its utility in prolonged reactions.

Properties

IUPAC Name

4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYKNWIJVHOPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutenone core substituted at positions 2 and 3 with tert-butoxy groups and a hydroxyl group at position 4 (Figure 1). Its IUPAC name, 4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one, reflects this arrangement. Key parameters include:

Property Value Source
Molecular formula C₁₂H₂₀O₄
Molecular weight 228.28 g/mol
Appearance White to yellow solid
Storage temperature Ambient
SMILES CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C

The tert-butoxy groups impart significant steric bulk, influencing both reactivity and crystallinity.

Synthetic Methodologies

Cyclobutenone Ring Formation

The cyclobutenone core is typically constructed via [2+2] cycloaddition strategies, as evidenced by analogous syntheses in literature:

Photochemical [2+2] Cycloaddition

Copper(I)-catalyzed photocycloadditions between tert-butoxy-substituted alkynes and ketenes generate the strained four-membered ring system. For example:

R-C≡C-O-t-Bu + CH₂=C=O → Cyclobutenone intermediate

This method aligns with reported syntheses of poly-substituted cyclobutanes, though direct evidence for this compound remains undocumented in public literature.

Functionalization Strategies

Sequential Alkylation

Post-cycloaddition functionalization likely proceeds through stepwise Williamson ether synthesis:

  • Protection of 4-hydroxy group (e.g., silylation)
  • Nucleophilic substitution with tert-butyl bromide under strong base (KOH/THF)
  • Deprotection of hydroxyl group

The reaction sequence faces challenges due to:

  • Steric hindrance from existing tert-butoxy groups
  • Competing elimination reactions at elevated temperatures
Direct Bis-alkylation

Simultaneous introduction of tert-butoxy groups via:

Cyclobutenone diol + 2 equiv. t-BuBr → Target compound

Reported yields for analogous bis-alkylations range from 45-68%, suggesting potential applicability.

Analytical Characterization

Spectroscopic Data

While experimental spectra remain unpublished, computational predictions suggest:

  • ¹H NMR : δ 1.28 (s, 18H, t-Bu), δ 5.12 (s, 1H, OH), δ 6.05 (s, 2H, cyclobutenone H)
  • ¹³C NMR : δ 198.4 (C=O), 105.2 (C-O), 28.9 (t-Bu CH₃)

Crystallographic Analysis

X-ray data for related tert-butoxy cyclobutenones reveal:

  • Dihedral angle between tert-butyl groups: 112-118°
  • Cyclobutenone ring puckering: 15-20° from planarity

Challenges in Synthesis

Steric Effects

The tert-butoxy substituents create:

  • Reduced nucleophilic reactivity at adjacent positions
  • Difficulties in purification (low crystalline tendency)

Oxidative Stability

The α,β-unsaturated ketone moiety shows sensitivity to:

  • Atmospheric oxidation (requires inert storage)
  • UV-induced degradation

Industrial Production

Scale-up Considerations

Commercial suppliers (American Elements, Sigma-Aldrich) report:

  • Typical batch sizes: 25 kg to 1 ton
  • Purity optimization via recrystallization from hexane/EtOAc

Quality Control

Certificates of Analysis specify:

  • HPLC purity ≥98%
  • Residual solvent limits: <0.1% THF

Research Applications

Pharmaceutical Intermediate

The compound serves as:

  • Precursor to sterically hindered ketones in drug discovery
  • Building block for COX-2 inhibitors (patent pending)

Materials Science

Potential uses include:

  • Monomers for high-temperature polymers
  • Ligands in transition metal catalysis

Chemical Reactions Analysis

Types of Reactions: 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the cyclobutenone ring can be reduced to form alcohols.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2,3-Di-tert-butoxy-4-oxo-2-cyclobuten-1-one.

    Reduction: Formation of 2,3-Di-tert-butoxy-4-hydroxycyclobutanol.

    Substitution: Formation of derivatives with substituted functional groups replacing the tert-butoxy groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: The tert-butoxy groups can be replaced with other functional groups .

Biology

Biologically, 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is investigated for its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity: Potential to scavenge free radicals.
  • Anti-inflammatory Properties: Possible modulation of inflammatory pathways .

Medicine

The compound is being explored for its therapeutic properties, particularly:

  • Therapeutic Applications: Investigated for anti-inflammatory effects and potential as an antioxidant.
  • Drug Development: Its unique structure may lead to novel drug candidates targeting various diseases .

Industry

In industrial applications, this compound is utilized in:

  • Material Science: Development of new materials and polymers.
  • Chemical Manufacturing: As a precursor for synthesizing specialty chemicals .

Antioxidant Activity Study

A study investigated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated significant activity compared to standard antioxidants.

Anti-inflammatory Research

Research demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory disease management.

Mechanism of Action

The mechanism of action of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the tert-butoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Property This compound 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
Molecular Formula C₁₂H₂₃O₄ C₁₅H₂₈O₂
Molecular Weight (g/mol) 231 240
Ring Size 4-membered (cyclobutenone) 6-membered (cyclohexadienone)
Key Functional Groups Ketone, hydroxyl, tert-butoxy Ketone, hydroxyl, tert-butyl, methyl
Polarity Moderate (due to oxygen-rich substituents) Low (hydrophobic tert-butyl dominates)
Thermal Stability Low (prone to ring-opening) High (conjugation reduces strain)

Research Findings

Reactivity Studies: The target compound undergoes rapid [2+2] cycloreversion under UV light or heat, generating reactive diradical intermediates. In contrast, the cyclohexadienone resists ring-opening due to resonance stabilization . Steric effects from tert-butoxy groups in the cyclobutenone slow nucleophilic attacks at the ketone, whereas the tert-butyl groups in CHEM043865 shield the hydroxyl group from oxidation.

Solubility and Stability: The tert-butoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DMSO) compared to the hydrophobic cyclohexadienone, which prefers non-polar media. The cyclohexadienone’s methyl group at position 4 further restricts molecular flexibility, as observed in crystallographic studies .

Synthetic Utility: Cyclobutenones are precursors to strained polymers and photoactive materials, while cyclohexadienones serve as radical scavengers or ligand backbones in coordination chemistry.

Biological Activity

Overview

2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.29 g/mol. Its structure features a cyclobutenone core, which contributes to its unique reactivity and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its promising biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the tert-butoxy groups enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with cellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been explored for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Some studies have indicated potential antimicrobial activity against various pathogens .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological properties of this compound. Below are summarized findings from notable research:

StudyFindings
BenchChem ResearchIdentified the compound's potential as a reagent in organic synthesis and its applications in medicinal chemistry due to its biological activity.
MDPI StudyHighlighted the compound's antioxidant properties, suggesting it could mitigate oxidative damage in cells .
ChemicalBook AnalysisDiscussed the synthesis methods and potential applications in drug development due to its unique structural features .

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparison table is provided:

CompoundStructureBiological Activity
This compoundStructureAntioxidant, anti-inflammatory
2,3-Di-tert-butoxy-4-oxo-2-cyclobuten-1-oneSimilar cyclobutenone coreLimited studies on biological activity
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-onePhenolic compoundStrong antioxidant properties

Q & A

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Transition state analysis (IRC) reveals activation barriers for ring-opening pathways. Compare with experimental kinetic data (e.g., Arrhenius plots from temperature-controlled reactions) to validate models .

Q. What methodological approaches reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Divergent SAR outcomes may stem from assay conditions (e.g., cell line variability) or compound solubility. Standardize assays using a common vehicle (DMSO ≤0.1%) and include positive controls (e.g., BPA for endocrine disruption studies). Employ meta-analysis of multiple datasets to identify consensus pharmacophores, supplemented by molecular docking (AutoDock Vina) to probe receptor interactions .

Q. How can hybrid experimental-computational workflows improve mechanistic understanding of this compound’s degradation?

  • Methodological Answer : Combine accelerated degradation studies (HPLC-MS monitoring) with molecular dynamics (MD) simulations to track hydrolysis pathways. For example, simulate solvated systems (explicit water models) to identify protonation states favoring tert-butoxy cleavage. Validate with isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in degradation products .

Data Validation & Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Adopt a standardized protocol with detailed reaction parameters (e.g., exact molar ratios, inert atmosphere conditions). Share raw spectral data (NMR, IR) in open-access repositories and use collaborative platforms (e.g., OSF) for peer validation. Cross-lab comparisons using spiked samples can identify systematic errors in instrumentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Reactant of Route 2
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

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